molecular formula C8H7ClN4 B2968777 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 168893-31-0

5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B2968777
CAS No.: 168893-31-0
M. Wt: 194.62
InChI Key: HDGWVCJSAKDJRW-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the triazole ring

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antifungal and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in their respective Safety Data Sheets . These documents provide information on the compound’s toxicity, precautions for handling and use, and procedures for first-aid measures .

Future Directions

The future directions for research on “5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine” and similar compounds could involve further exploration of their structure-reactivity relationships, potential uses, and safety profiles . This could lead to the development of new materials involving 1,2,4-triazole systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then treated with formic acid to yield the desired triazole compound. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring, potentially leading to amine derivatives.

    Substitution: Substituted phenyl-triazole compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another heterocyclic compound with a similar structure but different functional groups.

    5-(4-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with a hexyl group and sulfur atom.

Uniqueness

5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other triazole derivatives.

Properties

IUPAC Name

5-(3-chlorophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGWVCJSAKDJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168893-31-0
Record name 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine
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